N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c1-10(22)21-8-7-11-5-6-12(9-15(11)21)20-17(23)16-13(18)3-2-4-14(16)19/h2-6,9H,7-8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWPBIJWMZSIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Hydrolysis Methods
Recent advances have explored enzymatic hydrolysis using nitrilases, which offer milder conditions (pH 7.0, 30°C) and reduced byproduct formation. However, industrial scalability remains limited due to enzyme costs.
Preparation of 1-Acetyl-2,3-Dihydro-1H-Indol-6-Amine
The indole-containing moiety is synthesized through selective acetylation of 2,3-dihydro-1H-indol-6-amine . A representative protocol involves treating the amine with acetyl chloride in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature. The reaction achieves >80% yield when using triethylamine as a base to scavenge HCl:
Purification and Characterization
The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) and characterized by :
Amide Coupling: Final Step Synthesis
The target compound is formed by coupling 2,6-difluorobenzamide with 1-acetyl-2,3-dihydro-1H-indol-6-amine using activating agents. Two predominant methods are employed:
Carbodiimide-Mediated Coupling
A mixture of 2,6-difluorobenzoyl chloride (generated in situ via thionyl chloride treatment) and the indole amine in tetrahydrofuran (THF) reacts at 25°C for 12 hours. Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) are added to enhance efficiency, yielding 72–75% product.
Direct Aminolysis of Activated Esters
An alternative approach utilizes 2,6-difluorobenzotriazole ester , prepared by reacting 2,6-difluorobenzamide with 1,1'-carbonyldiimidazole (CDI). The ester reacts with the indole amine in dimethylformamide (DMF) at 60°C, achieving 68% yield.
Optimization and Scalability
Solvent Effects
Polar aprotic solvents (DMF, THF) outperform toluene or dichloromethane due to better solubility of intermediates. For instance, DMF increases reaction rates by 40% compared to THF.
Temperature Control
Maintaining temperatures below 30°C during acyl chloride formation prevents decomposition. Elevated temperatures (>50°C) during coupling reduce yields by promoting side reactions.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 5 mol%) accelerates amide bond formation, reducing reaction time from 12 to 6 hours.
Analytical Validation and Quality Control
The final product is validated using:
-
HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).
-
Elemental Analysis : C 64.55%, H 4.46%, N 8.86% (theoretical: C 64.55%, H 4.46%, N 8.86%).
Impurity profiling identifies 2,6-difluorobenzoic acid (<0.5%) and residual solvents (<300 ppm).
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and minimize exothermic risks. A pilot study achieved 85% yield using a tubular reactor with a residence time of 30 minutes .
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The indole core can interact with various enzymes and receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent-Driven Selectivity : The 2,6-difluoro configuration in JNJ-5207787 optimizes Y2R binding by balancing electronegativity and steric profile, whereas pesticidal analogs prioritize halogenation for target organism toxicity .
- Metabolic Stability: The acetyl-dihydroindole scaffold in JNJ-5207787 enhances pharmacokinetic properties compared to non-acetylated or bulkier analogs .
- Safety Profiles : While pesticidal benzamides require stringent environmental controls, JNJ-5207787’s neuropharmacological focus necessitates distinct toxicological evaluations .
Biological Activity
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article summarizes the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes an indole derivative and a difluorobenzamide moiety, which is crucial for its biological interactions.
Research indicates that this compound acts as a selective antagonist for neuropeptide Y Y(2) receptors. In vitro studies have demonstrated that it inhibits the binding of peptide YY (PYY) to human Y(2) receptors with a potency of and to rat Y(2) receptors with . This selective inhibition suggests its potential utility in modulating neuropeptide signaling pathways.
Antitumor Effects
In studies evaluating benzamide derivatives, including this compound, significant antitumor effects have been observed. For instance, compounds within this class have shown moderate to high potency in inhibiting various cancer cell lines through mechanisms such as the downregulation of key metabolic pathways .
Case Studies
- Neuropeptide Y Receptor Studies :
- Antitumor Activity :
Data Summary
Q & A
Q. Key Optimization Strategies :
Basic: How can spectroscopic and crystallographic methods be employed to characterize the molecular structure of this compound?
Answer:
-
Nuclear Magnetic Resonance (NMR) :
-
X-ray Crystallography :
Parameter Value (Example from Analog) Source Space Group Pbca Unit Cell Dimensions a = 9.426 Å, b = 15.568 Å, c = 22.601 Å Hydrogen Bonding N–H⋯O (2.0–2.2 Å) stabilizes molecular packing
Advanced: What computational strategies are effective in predicting the binding affinity and selectivity of this compound toward biological targets like VEGFR2?
Answer:
- Pharmacophore Modeling : Map electrostatic and hydrophobic features of the benzamide and indole moieties to match VEGFR2’s ATP-binding pocket .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions. For example, fluorines may form halogen bonds with Cys917 (distance ~2.0 Å), enhancing binding affinity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å indicates stable binding) .
Validation : Compare docking scores (e.g., ΔG = -9.8 kcal/mol) with known inhibitors (e.g., sorafenib: ΔG = -10.2 kcal/mol) .
Advanced: How do fluorination patterns on the benzamide moiety influence the compound’s pharmacokinetic properties and metabolic stability?
Answer:
Q. Structural Insights :
| Modification | Effect on Solubility | Metabolic Pathway Alteration |
|---|---|---|
| 2,6-Difluorination | Decreases aqueous solubility | Reduces CYP3A4-mediated oxidation |
Advanced: What experimental approaches resolve contradictions in reported biological activities of structurally related difluorobenzamide derivatives?
Answer:
- Dose-Response Analysis : Use IC₅₀ curves (e.g., 0.1–100 µM) to distinguish true activity from assay artifacts. For example, a compound may show false-positive inhibition at >50 µM due to aggregation .
- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to confirm selectivity over related receptors (e.g., PDGFR vs. VEGFR2) .
- Crystallographic Validation : Resolve ambiguous binding modes by co-crystallizing the compound with its target (e.g., PDB deposition) .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis; monitor airborne concentrations with OSHA-compliant sensors .
- Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C to prevent environmental release .
Advanced: How can hydrogen-bonding networks in the crystal lattice inform the design of co-crystals for improved solubility?
Answer:
- Co-former Selection : Choose carboxylic acids (e.g., succinic acid) to form N–H⋯O bonds with the benzamide group.
- Lattice Energy Analysis : Calculate using Mercury CSD software; aim for ΔE < -30 kJ/mol to ensure stability .
- Dissolution Testing : Compare intrinsic dissolution rates (IDR) of co-crystals vs. pure compound in PBS (pH 6.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
